[1-(2-Methylpropyl)pyrazol-4-yl]methylamine
Overview
Description
“[1-(2-Methylpropyl)pyrazol-4-yl]methylamine” is a research chemical with the molecular formula C8H15N3 . It is a pyrazole derivative, a class of compounds that have a 5-membered ring structure made up of three carbon atoms and two adjacent nitrogen atoms .
Synthesis Analysis
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . For example, substituted pyrazoles are prepared by condensation of 1,3-diketones with hydrazine .Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrazole ring attached to a methylpropyl group and a methylamine group . The pyrazole ring is a 5-membered ring structure made up of three carbon atoms and two adjacent nitrogen atoms .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 153.22 and a boiling point of 258.2±15.0 ℃ at 760 mmHg . It also has a density of 1.1±0.1 g/cm3 .Scientific Research Applications
Synthesis and Characterization
[1-(2-Methylpropyl)pyrazol-4-yl]methylamine and similar compounds are used as building blocks in drug discovery and medicinal chemistry. A study details the synthesis of related compounds, specifically highlighting the process of fluorination of non-symmetric trisubstituted pyrazole derivatives (Ivonin et al., 2015).
Another research focused on the synthesis of 3-phenyl-1H-pyrazole derivatives, crucial intermediates for creating biologically active compounds, highlighting their potential in cancer therapy and molecular targeted therapy (Liu, Xu, & Xiong, 2017).
Applications in Coordination Chemistry
- Research on cobalt(II) complexes containing N,N-bis((1H-pyrazol-1-yl)methyl)amine ligands shows the formation of four-coordinate or five-coordinate complexes. These studies contribute to understanding the geometry and coordination behavior of such complexes, which are relevant in various chemical and biological processes (Choi et al., 2015).
Role in Biological Activities
Pyrazole compounds, structurally similar to this compound, have been identified as inhibitors of dipeptidyl peptidases (DPP-IV), showing potential for anti-hyperglycemic effects. This highlights their role in developing treatments for conditions like diabetes (Hsu et al., 2009).
In a study of novel 1,2,4-oxadiazoles and trifluoromethylpyridines related to natural products, compounds incorporating pyrazole showed significant in vitro anti-cancer activity. This emphasizes the potential of pyrazole derivatives in the development of new anticancer drugs (Maftei et al., 2016).
Corrosion Inhibition
- Bipyrazole derivatives, closely related to this compound, have been studied for their potential as corrosion inhibitors. This research is crucial for understanding how these compounds can protect metals from corrosion, which has wide applications in various industries (Wang et al., 2006).
Safety and Hazards
The safety data sheet for a similar compound, (1-Methyl-1H-pyrazol-5-yl)methylamine, indicates that it causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
The primary targets of [1-(2-Methylpropyl)pyrazol-4-yl]methylamine are Leishmania aethiopica and Plasmodium berghei . These organisms are the causative agents of leishmaniasis and malaria, respectively .
Mode of Action
The compound interacts with its targets by inhibiting their growth and proliferation . A molecular simulation study justified the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .
Biochemical Pathways
It’s known that the compound has potent antileishmanial and antimalarial activities , suggesting it may interfere with the life cycle or metabolic pathways of Leishmania and Plasmodium species.
Result of Action
The compound exhibits potent antileishmanial and antimalarial activities . It has been shown to inhibit the growth of Leishmania aethiopica and Plasmodium berghei, with significant suppression effects observed in infected mice .
Properties
IUPAC Name |
[1-(2-methylpropyl)pyrazol-4-yl]methanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3/c1-7(2)5-11-6-8(3-9)4-10-11/h4,6-7H,3,5,9H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBCWPJVOGPIDME-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=C(C=N1)CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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